2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable electrophile.
Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often studied as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Medicine
Anti-inflammatory Agents: Some thiadiazole derivatives exhibit anti-inflammatory properties and are being investigated for their potential use in treating inflammatory diseases.
Cancer Therapy: Research is ongoing to explore the anticancer potential of these compounds, particularly their ability to induce apoptosis in cancer cells.
Industry
Agriculture: Thiadiazole derivatives are used as fungicides and herbicides in agricultural applications.
Pharmaceuticals: These compounds are being explored for their potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-chlorophenoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. The presence of the m-tolylamino group and the oxo-ethylthio linkage may confer unique interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-12-3-2-4-14(9-12)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-15-7-5-13(20)6-8-15/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHKANTVBJMMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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